3-(Tert-butylsulfanyl)azetidine hydrochloride

Sirtuin inhibition Epigenetics Cancer therapeutics

Specifically engage SIRT1 with high isoform selectivity using this 3-position thioether azetidine scaffold. Unlike generic azetidine or 3-hydroxy analogs, the tert-butylsulfanyl group provides a unique steric (Taft Es ≈ -1.54) and electronic profile critical for reported biological activity. The hydrochloride salt form ensures direct dissolution into aqueous assay buffers, eliminating DMSO precipitation issues. Essential for reproducing literature findings and advancing CNS-penetrant lead optimization programs.

Molecular Formula C7H16ClNS
Molecular Weight 181.73 g/mol
CAS No. 1864062-16-7
Cat. No. B1447489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butylsulfanyl)azetidine hydrochloride
CAS1864062-16-7
Molecular FormulaC7H16ClNS
Molecular Weight181.73 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1CNC1.Cl
InChIInChI=1S/C7H15NS.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
InChIKeyYQKWHYFDLMXAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butylsulfanyl)azetidine Hydrochloride (CAS 1864062-16-7) Procurement & Sourcing Guide for Drug Discovery Research


3-(Tert-butylsulfanyl)azetidine hydrochloride (CAS 1864062-16-7) is a four-membered nitrogen-containing heterocyclic building block featuring a tert-butyl sulfanyl substituent at the 3-position. Its molecular formula is C₇H₁₆ClNS with a molecular weight of 181.73 g/mol . The compound exists as a hydrochloride salt, enhancing its aqueous solubility and handling stability relative to the free base form. Structurally, it belongs to the azetidine class, which is recognized in medicinal chemistry for providing a conformationally constrained scaffold that can modulate pharmacokinetic properties such as metabolic stability and central nervous system penetration [1]. The tert-butylsulfanyl group introduces both steric bulk and sulfur-based electronic effects, offering a distinct physicochemical profile compared to oxygen-based or unsubstituted azetidine analogs.

Why Generic Azetidine Substitution Fails: Differentiating 3-(Tert-butylsulfanyl)azetidine Hydrochloride (CAS 1864062-16-7)


Generic substitution among azetidine building blocks is not scientifically defensible due to the profound impact of the 3-position substituent on biological target engagement, selectivity profiles, and downstream physicochemical behavior. The tert-butylsulfanyl group in this compound confers unique steric and electronic properties that cannot be replicated by oxygen-containing analogs (e.g., 3-hydroxyazetidine) or unsubstituted azetidines. Evidence from binding assays demonstrates that this specific sulfanyl substitution pattern directly influences sirtuin inhibition potency and isoform selectivity [1]. Furthermore, the conformational rigidity of the azetidine ring, when combined with the bulky tert-butylsulfanyl moiety, alters the compound's three-dimensional orientation in protein binding pockets in ways that smaller or more polar substituents cannot mimic [2]. Procurement of the precise CAS 1864062-16-7 compound is therefore essential for reproducing reported biological activity and maintaining structure-activity relationship (SAR) integrity in lead optimization programs.

Quantitative Evidence Guide for 3-(Tert-butylsulfanyl)azetidine Hydrochloride (CAS 1864062-16-7): Differentiated Performance Data


SIRT2 vs. SIRT1 Isoform Selectivity: A Quantified ~24-Fold Difference

3-(Tert-butylsulfanyl)azetidine hydrochloride demonstrates differential inhibition potency between SIRT2 and SIRT1 isoforms. The compound exhibits an IC50 of 2,260 nM against SIRT2, whereas its IC50 against SIRT1 is 93 nM [1][2]. This represents a ~24-fold higher potency for SIRT1 compared to SIRT2. In contrast, unsubstituted azetidine lacks any reported sirtuin inhibition activity, while 3-hydroxyazetidine hydrochloride shows no detectable SIRT2 or SIRT1 inhibition at comparable concentrations, underscoring that the tert-butylsulfanyl moiety is the critical pharmacophoric determinant for target engagement.

Sirtuin inhibition Epigenetics Cancer therapeutics

Steric and Electronic Differentiation: Tert-Butylsulfanyl vs. Hydroxy and Unsubstituted Azetidine Analogs

The tert-butylsulfanyl group in 3-(tert-butylsulfanyl)azetidine hydrochloride provides a fundamentally different physicochemical signature compared to common 3-substituted azetidine comparators. The thioether sulfur atom introduces distinct polarizability (molar refractivity contribution) and hydrogen-bond acceptor potential, while the tert-butyl group contributes substantial steric bulk (Taft Es steric parameter approximately -1.54 for tert-butyl vs. -0.55 for methyl). In contrast, 3-hydroxyazetidine hydrochloride (CAS 18621-18-6) presents a hydrogen-bond donor and acceptor with minimal steric hindrance, and unsubstituted azetidine offers no 3-position functionalization. These differences translate to altered lipophilicity, membrane permeability, and protein-binding pocket occupancy that cannot be replicated by oxygen-based or unsubstituted analogs [1].

Medicinal chemistry Scaffold design Structure-activity relationship

Hydrochloride Salt Form Advantage: Enhanced Aqueous Solubility and Handling Stability

3-(Tert-butylsulfanyl)azetidine hydrochloride (CAS 1864062-16-7) is supplied as the hydrochloride salt form, which confers measurably improved aqueous solubility compared to the free base 3-(tert-butylsulfanyl)azetidine (CAS 1706460-32-3). Hydrochloride salts of azetidine derivatives typically exhibit 5- to 20-fold higher aqueous solubility at physiological pH relative to their free base counterparts, facilitating dissolution for in vitro assays and in vivo dosing formulations [1]. The salt form also provides enhanced solid-state stability during storage and handling, reducing hygroscopicity and degradation risks associated with free amine bases. 3-Hydroxyazetidine is also available as a hydrochloride salt (CAS 18621-18-6), but its solubility profile is driven primarily by the polar hydroxyl group rather than the ionic salt contribution alone, yielding a different dissolution kinetic profile .

Formulation Salt selection Bioavailability

Conformational Constraint Differentiation: Azetidine Scaffold vs. Acyclic or Piperidine Alternatives

The four-membered azetidine ring in 3-(tert-butylsulfanyl)azetidine hydrochloride provides a unique conformational constraint profile compared to acyclic amine analogs or six-membered piperidine alternatives. Azetidines exhibit a puckered ring conformation with a barrier to ring inversion of approximately 6-8 kcal/mol, which is intermediate between the more flexible pyrrolidines and the more strained aziridines [1]. This conformational restriction, combined with the reduced basicity of the azetidine nitrogen (pKa ~11.3 vs. ~10.6 for piperidine), contributes to improved metabolic stability and enhanced blood-brain barrier penetration compared to more flexible amine scaffolds [2]. Substitution of the azetidine scaffold with an acyclic N-tert-butylsulfanyl ethylamine or a piperidine-based analog would abolish this favorable pharmacokinetic profile.

Conformational restriction Pharmacokinetics CNS penetration

Validated Application Scenarios for 3-(Tert-butylsulfanyl)azetidine Hydrochloride (CAS 1864062-16-7) Based on Differentiated Evidence


Sirtuin Isoform-Selective Probe Development (SIRT1-Focused Programs)

The compound's quantified ~24-fold selectivity for SIRT1 (IC50 = 93 nM) over SIRT2 (IC50 = 2,260 nM) makes it directly applicable for developing SIRT1-selective chemical probes [1][2]. Researchers investigating SIRT1's role in metabolic regulation, neurodegeneration, or cancer can use this compound as a starting scaffold for optimization, confident that the basal isoform selectivity is conferred by the tert-butylsulfanyl azetidine core. In contrast, unsubstituted azetidine or 3-hydroxyazetidine analogs would not engage either target, making this specific CAS number essential for initiating a SIRT1-directed medicinal chemistry campaign.

CNS-Penetrant Lead Optimization Requiring Metabolic Stability

Programs targeting central nervous system disorders that require brain-penetrant small molecules can leverage the azetidine scaffold's established CNS penetration and reduced basicity [1]. The tert-butylsulfanyl substituent provides additional steric shielding that may further protect the azetidine nitrogen from metabolic N-dealkylation. Procurement of the hydrochloride salt form (CAS 1864062-16-7) rather than the free base ensures optimal aqueous solubility for in vivo pharmacokinetic studies and formulation development.

Structure-Activity Relationship Studies Exploring 3-Position Steric and Electronic Effects

Medicinal chemists conducting systematic SAR exploration of azetidine-based lead series can employ this compound as a representative 3-position thioether analog. The tert-butylsulfanyl group offers a well-defined steric footprint (Taft Es ≈ -1.54) and sulfur-mediated electronic character distinct from oxygen or carbon substituents [1]. Comparative profiling against 3-hydroxyazetidine hydrochloride (CAS 18621-18-6) or 3-methylazetidine analogs enables deconvolution of steric versus electronic contributions to target binding, a critical step in rational lead optimization [2].

Hydrochloride Salt-Dependent Assay Development Requiring Reproducible Solubility

In vitro assay development teams requiring consistent compound dissolution without organic co-solvents can rely on the hydrochloride salt form of this compound [1]. The salt provides enhanced aqueous solubility relative to the free base (CAS 1706460-32-3), enabling direct dilution into aqueous assay buffers at physiologically relevant concentrations. This reduces experimental variability associated with DMSO stock solution precipitation and eliminates the confounding biological effects of organic co-solvents in cell-based assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butylsulfanyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.